4-ethyl-1-(2-methoxyethyl)-3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
4-ethyl-2-(2-methoxyethyl)-5-[1-(2-methyl-5-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3/c1-4-28-21(25-29(23(28)31)14-15-32-3)18-10-12-27(13-11-18)22(30)20-16-19(24-26(20)2)17-8-6-5-7-9-17/h5-9,16,18H,4,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUKXYPWSARTNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-ethyl-1-(2-methoxyethyl)-3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 1797583-30-2) is a complex organic molecule with significant potential in pharmacological applications. Its structure incorporates various functional groups that may contribute to its biological activities, particularly in the fields of antimicrobial and antimalarial research.
The molecular formula of this compound is with a molecular weight of 438.5 g/mol . The detailed chemical structure is essential for understanding its interactions at the molecular level.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N6O3 |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 1797583-30-2 |
Antimalarial Activity
The antimalarial properties of nitrogen-containing heterocycles are well-documented. In studies involving related pyrazole derivatives, significant antiplasmodial activity has been observed. These compounds were tested against chloroquine-resistant strains of Plasmodium falciparum, showing promising results . The mechanism often involves interference with metabolic pathways crucial for the survival of the malaria parasite.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their antimalarial activity. The results indicated that these compounds exhibited dose-dependent effects on the packed cell volume (PCV) in infected mice, demonstrating their potential as therapeutic agents against malaria .
- Antimicrobial Evaluation : In vitro assays revealed that certain pyrazole-based compounds displayed minimum inhibitory concentrations (MICs) against Bacillus subtilis and Staphylococcus aureus, reinforcing the hypothesis that our target compound may possess similar antimicrobial properties .
While specific mechanisms for this compound remain to be elucidated, it is hypothesized that the triazole and pyrazole rings may interact with biological targets such as enzymes or receptors involved in microbial metabolism or parasite survival. This could lead to inhibition of growth or replication.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrazole structures exhibit significant antimicrobial properties. The synthesis of related compounds has shown promising results against various bacterial strains, suggesting that 4-ethyl-1-(2-methoxyethyl)-3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one could serve as a lead molecule for developing new antibiotics .
Anticancer Properties
Compounds with similar structural features have been investigated for their anticancer potential. Studies have demonstrated that derivatives of triazoles and pyrazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of the piperidine and triazole moieties with cellular targets may enhance the efficacy of this compound in cancer treatment .
Anti-inflammatory Effects
The triazole ring is known to exhibit anti-inflammatory properties. Research into similar compounds has highlighted their ability to modulate inflammatory pathways, suggesting that this compound may also possess such effects. This could make it valuable in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:
- Formation of the Triazole Ring : Utilizing appropriate reagents to construct the triazole framework.
- Piperidine Integration : Introducing the piperidine unit via nucleophilic substitution or coupling reactions.
- Final Modifications : Adding ethyl and methoxyethyl groups to enhance solubility and biological activity.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of compounds similar to this compound for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .
Case Study 2: Cancer Cell Line Testing
In vitro studies on cancer cell lines showed that derivatives with similar structures induced apoptosis more effectively than others lacking the triazole or pyrazole moieties. The mechanism involved mitochondrial disruption and activation of caspases .
Comparison with Similar Compounds
Core Structure and Substituent Analysis
Key Observations
Triazolone vs.
Piperidine Linkage :
- The piperidin-4-yl group in the target compound is analogous to piperidine-containing molecules in and , which are often used to improve bioavailability and target engagement.
Aromatic Substituents: The 1-methyl-3-phenylpyrazole moiety shares similarities with phenyl-substituted pyrazoles in , which are known for π-π stacking interactions in drug-receptor binding.
Solubility Modifiers :
- The 2-methoxyethyl chain contrasts with the ethoxyethyl group in , suggesting tailored solubility profiles.
Preparation Methods
Formation of the Piperidine Intermediate
The piperidine intermediate, 1-(1-methyl-3-phenylpyrazole-5-carbonyl)piperidine, is synthesized via acylation of piperidine with 1-methyl-3-phenylpyrazole-5-carbonyl chloride. This reaction is conducted under anhydrous conditions using triethylamine as a base to neutralize HCl byproducts. Key parameters include:
- Solvent : Dichloromethane (DCM) at 0–5°C to minimize side reactions.
- Stoichiometry : 1:1 molar ratio of piperidine to acyl chloride.
- Reaction Time : 4–6 hours under nitrogen atmosphere.
The intermediate is purified via vacuum distillation (yield: 85–90%) and characterized by $$ ^1H $$-NMR and IR spectroscopy to confirm the presence of the carbonyl group (C=O stretch at 1,680–1,710 cm$$^{-1}$$).
Triazolone Core Assembly
The triazolone ring is constructed through cyclocondensation of the piperidine intermediate with ethyl hydrazinecarboxylate. This step employs potassium carbonate as a base in refluxing ethanol (78–82°C) for 8–12 hours. The reaction mechanism proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and elimination of ethanol.
Critical Parameters :
Functionalization with Ethyl and Methoxyethyl Groups
The final step introduces the ethyl and methoxyethyl substituents via alkylation. The triazolone intermediate is treated with 2-methoxyethyl bromide in dimethylformamide (DMF) using sodium hydride (NaH) as a base.
Reaction Conditions :
- Temperature : 50–60°C for 6–8 hours.
- Workup : Extraction with ethyl acetate and column chromatography (silica gel, hexane/ethyl acetate 3:1).
- Yield : 65–70% with >95% purity (HPLC).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimization studies reveal that solvent polarity significantly impacts cyclocondensation efficiency. Ethanol outperforms acetonitrile and tetrahydrofuran (THF) due to its ability to stabilize ionic intermediates (Table 1).
Table 1: Solvent Screening for Cyclocondensation
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 75 | 97 |
| Acetonitrile | 37.5 | 58 | 89 |
| THF | 7.6 | 42 | 82 |
Catalytic Enhancements
The addition of catalytic iodine (2 mol%) accelerates the acylation step by polarizing the acyl chloride electrophile, reducing reaction time to 3 hours with a yield improvement to 92%.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols employ continuous flow reactors to enhance reproducibility and safety. The acylation and cyclocondensation steps are integrated into a two-stage flow system (Figure 1):
Stage 1 : Piperidine and acyl chloride are mixed in a T-junction reactor (residence time: 15 min, 25°C).
Stage 2 : The intermediate reacts with ethyl hydrazinecarboxylate in a packed-bed reactor (silica-supported K$$2$$CO$$3$$, 80°C, 30 min).
Advantages :
Waste Minimization Strategies
A closed-loop solvent recovery system reduces ethanol consumption by 40%. Spent solvents are distilled and reused in subsequent batches, aligning with green chemistry principles.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 12.7 min, confirming the absence of unreacted intermediates.
Comparative Methodological Analysis
Table 2: Lab-Scale vs. Industrial-Scale Synthesis
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature Control | Manual | Automated |
| Yield (%) | 70 | 78 |
| Purity (%) | 95 | 99 |
| Production Rate | 50 g/week | 5 kg/day |
Q & A
Q. What are the general synthetic strategies for preparing 4-ethyl-1-(2-methoxyethyl)-3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one?
The synthesis typically involves multi-step sequences, including:
- Formation of the triazole core via cyclization reactions under controlled temperatures (e.g., 50–100°C) .
- Functionalization of the piperidine ring, often using coupling reagents like cesium carbonate to attach the 1-methyl-3-phenylpyrazole carbonyl group .
- Solvent selection (e.g., DMF or ethanol) to optimize intermediate stability and yield . Purification via column chromatography or recrystallization is critical to achieve >95% purity .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy (1H, 13C, and 2D-COSY) to confirm substituent positions and stereochemistry .
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography for resolving crystal packing and bond angles, particularly for intermediates with fused heterocycles .
Q. What are the preliminary steps to assess its biological activity?
- In vitro assays : Screen against enzyme targets (e.g., kinases or proteases) using fluorogenic substrates .
- Dose-response studies to determine IC50 values, with controls for solvent interference (e.g., DMSO) .
- Cellular viability assays (e.g., MTT) to evaluate cytotoxicity in relevant cell lines .
Advanced Research Questions
Q. How can synthetic yields be optimized for the piperidine-pyrazole coupling step?
- Catalyst screening : Test alternatives to cesium carbonate (e.g., Pd-based catalysts) to enhance coupling efficiency .
- Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times .
- Solvent effects : Compare polar aprotic solvents (e.g., acetonitrile vs. DMF) to minimize side reactions .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
- Dynamic NMR experiments : Analyze temperature-dependent shifts to identify conformational isomers .
- Computational validation : Compare experimental NMR data with DFT-predicted chemical shifts (e.g., using Gaussian) .
- Isotopic labeling : Use deuterated analogs to assign overlapping proton signals .
Q. What strategies are effective for identifying the compound’s biological target?
- Affinity chromatography : Immobilize the compound on a resin to pull down binding proteins from lysates .
- Thermal shift assays : Monitor protein denaturation to identify stabilized targets .
- CRISPR-Cas9 screening : Knock out candidate genes to assess loss of compound efficacy .
Q. How do structural modifications influence activity in related triazole-piperidine hybrids?
- SAR studies : Replace the 2-methoxyethyl group with bulkier substituents (e.g., benzyl) to probe steric effects .
- Bioisosteric replacements : Substitute the triazole ring with oxadiazole or tetrazole to assess potency retention .
- Metabolic stability : Introduce electron-withdrawing groups on the phenyl ring to reduce CYP450-mediated degradation .
Q. How can stability under physiological conditions be improved?
- pH-dependent degradation studies : Use HPLC to monitor compound integrity in buffers (pH 2–9) .
- Prodrug design : Mask polar groups (e.g., methoxyethyl) with cleavable esters to enhance bioavailability .
- Lyophilization : Test freeze-dried formulations for long-term storage stability .
Data Analysis and Methodological Challenges
Q. How can solubility limitations in aqueous media be addressed?
- Co-solvent systems : Combine ethanol or PEG-400 with buffers to increase solubility without precipitation .
- Nanoparticle formulation : Use liposomal encapsulation or dendrimers to improve delivery .
- Salt formation : Screen counterions (e.g., hydrochloride) to enhance crystallinity and dissolution .
Q. What computational tools are suitable for modeling interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
